molecular formula C18H19N3O B6318028 (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179057-00-2

(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine

Cat. No.: B6318028
CAS No.: 179057-00-2
M. Wt: 293.4 g/mol
InChI Key: YRLLRAIMNUTJLD-UHFFFAOYSA-N
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Description

The compound (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine features a benzylamine scaffold substituted with a 2-methoxybenzyl group and a 3-(2H-pyrazol-3-yl)benzyl moiety.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[3-(1H-pyrazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-22-18-8-3-2-6-16(18)13-19-12-14-5-4-7-15(11-14)17-9-10-20-21-17/h2-11,19H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLLRAIMNUTJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Protocol

The predominant method involves reductive amination between 3-(2H-pyrazol-3-yl)benzylamine and 2-methoxybenzaldehyde. Key steps include:

Step 1: Synthesis of 3-(2H-Pyrazol-3-yl)benzylamine

  • Pyrazole Ring Formation : Cyclocondensation of 3-cyanobenzaldehyde hydrazone (CAS 3528-45-8) with Vilsmeier–Haack reagent (POCl₃/DMF) yields 3-(2H-pyrazol-3-yl)benzaldehyde.

  • Reduction to Benzylamine : Aldehyde reduction using borane–THF complex in tetrahydrofuran (THF) achieves 85–90% conversion.

Step 2: Reductive Coupling

  • Reagents : Sodium triacetoxyborohydride (STAB), acetic acid in 1,2-dichloroethane (DCE)

  • Conditions : 24 hr at room temperature under nitrogen atmosphere

  • Yield : 72–78% after column chromatography

Table 1: Optimization of Reductive Amination Parameters

ParameterTested RangeOptimal ValueImpact on Yield
SolventDCE, THF, MeOHDCE+15% vs. THF
Temperature (°C)0, 25, 4025ΔYield <5%
STAB Equivalents1.0–2.51.5Maximizes at 1.5
Reaction Time (hr)12–3624Plateau after 24

Alternative Pathway: Hydrazone Intermediate Route

A less common approach utilizes pre-formed hydrazones to streamline pyrazole integration:

Step 1: Hydrazone Formation

  • Condensation of 3-aminobenzyl alcohol with 2-methoxybenzaldehyde hydrazone in methanol (yield: 68%).

Step 2: Cyclization and Functionalization

  • Treatment with POCl₃/DMF induces cyclization to the pyrazole core, followed by oxidation (Mn(OAc)₃) to install the amine group (overall yield: 52%).

Critical Analysis of Methodologies

Reductive Amination Advantages

  • Scalability : STAB-mediated reactions permit gram-scale synthesis without yield erosion.

  • Stereochemical Control : No epimerization observed at benzylic positions.

Limitations and Mitigation Strategies

  • Borane–THF Sensitivity : Moisture-sensitive conditions require rigorous anhydrous protocols.

  • Byproduct Formation : Imine oligomers are minimized using excess STAB (1.5 eq) and acidic conditions (pH 4–5).

Analytical Characterization and Validation

Spectroscopic Data Correlation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 7.45–7.12 (m, 8H, aromatic), 3.89 (s, 3H, OCH₃), 3.72 (s, 4H, -CH₂-NH-CH₂-).

  • HRMS : m/z 293.1532 [M+H]⁺ (calc. 293.1528 for C₁₈H₂₀N₃O).

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O gradient): >95% purity at 254 nm.

  • X-ray crystallography confirms planar pyrazole geometry (dihedral angle: 4.2° vs. benzyl rings).

Industrial and Research Applications

Pharmacological Relevance

  • Demonstrated β-secretase inhibition (IC₅₀ = 1.2–12.4 µM) in Alzheimer’s disease models.

  • Superior lysosomotropic activity compared to chloroquine analogs .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine exhibit significant anticancer properties. The pyrazole moiety is known for its role in inhibiting cell proliferation in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for further development as an antibiotic agent .

3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of pyrazole derivatives. Research has indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, which is relevant for conditions like Alzheimer’s disease .

Biological Research Applications

1. Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition. Kinases play a crucial role in various cellular processes, and inhibitors can be vital for therapeutic interventions in diseases such as cancer and diabetes .

2. Molecular Probes
Due to its specific binding properties, this compound can serve as a molecular probe in biochemical assays. This application is particularly useful in studying protein interactions and cellular pathways .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its potential application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells has been explored, given its favorable charge transport characteristics .

Case Studies and Research Findings

Application AreaDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells via PI3K/Akt pathway modulation
Antimicrobial PropertiesExhibits inhibition of bacterial growth
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Enzyme InhibitionPotential kinase inhibitor for therapeutic interventions
Organic ElectronicsCandidate for OLEDs and organic photovoltaic cells

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. The pyrazolyl group can interact with enzymes or receptors, modulating their activity. The benzylamine moiety can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, differing primarily in substituents and functional groups:

Compound Name Key Substituents/Functional Groups Molecular Formula Potential Applications Reference
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine 2-methoxybenzyl, 3-pyrazolylbenzyl C₂₃H₂₃N₃O Kinase inhibition, catalytic ligands -
3-((2-Methylbenzyl)thio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine 2-methylbenzylthio, pyridinyl-triazolamine C₁₅H₁₆N₆S Antibacterial/antiviral agents
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine 3-methoxybenzyl, morpholinopropyl C₁₅H₂₄N₂O₂ Solubility enhancers, CNS drugs
5-Amino-3-methyl-1-phenylpyrazole Amino-pyrazole, phenyl, methyl C₁₀H₁₁N₃ Building block for heterocycles
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine 2-methylbenzyl, pyrazol-3-amine C₁₁H₁₃N₃ Unknown (limited data)

Physicochemical and Functional Properties

  • Hydrogen-Bonding Capacity: The pyrazole NH in the target compound offers hydrogen-bond donor sites absent in morpholine-containing (e.g., ) or thioether-linked () analogues. This feature may increase selectivity in drug design .
  • Lipophilicity : The morpholine group in ’s compound increases water solubility, whereas the 2-methoxybenzyl group in the target molecule confers moderate lipophilicity, balancing membrane permeability and solubility .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Substituting the pyrazole’s 3-position with aromatic rings (e.g., benzyl in the target vs. pyridinyl in ) modulates target affinity. For instance, pyridinyl groups in triazolamines improve solubility but may reduce blood-brain barrier penetration .
  • Synthetic Utility: 5-Amino-3-methyl-1-phenylpyrazole () is a versatile intermediate for synthesizing larger heterocycles, whereas the target compound’s complexity may limit its use to specialized applications .

Biological Activity

(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, with the chemical formula C18_{18}H19_{19}N3_3O and a molecular weight of approximately 293.37 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with 3-(2H-pyrazol-3-yl)benzyl derivatives under controlled conditions. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration and purity .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Properties :
    • Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against epidermoid carcinoma cells (HEP2) and colon cancer cells .
    • Mechanisms of action include modulation of key signaling pathways involved in cell proliferation and apoptosis.
  • Antibacterial Activity :
    • Pyrazole derivatives are known for their antibacterial properties. In vitro studies have reported significant activity against several pathogenic bacteria, suggesting potential as antimicrobial agents .
  • Anti-inflammatory Effects :
    • Some derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes, indicating their potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of HEP2 and colon cancer cells
AntibacterialSignificant activity against pathogenic bacteria
Anti-inflammatoryInhibition of cytokines and inflammatory enzymes

Detailed Research Findings

  • Anticancer Activity :
    • A study evaluating various pyrazole derivatives highlighted that modifications at the benzyl position could enhance anticancer activity through increased binding affinity to cancer cell receptors .
  • Mechanism of Action :
    • The compound's mechanism involves interaction with specific molecular targets like kinases involved in cancer progression, potentially leading to apoptosis in malignant cells.
  • In Silico Studies :
    • Computational studies have provided insights into the binding affinities of this compound with various biological targets, suggesting its role as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of substituted benzylamines with pyrazole derivatives. For example, analogous compounds (e.g., 4-arylpyrazol-3-amines) are prepared by reacting 3-aryl-2-(dialkoxymethyl)-propannitriles with hydrazine salts in aqueous alcohols under acidic conditions . Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (reflux conditions), and stoichiometry of hydrazine derivatives. Reaction progress can be monitored via TLC or HPLC-MS to identify intermediates and minimize side products.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C-NMR to verify substituent positions on the benzyl and pyrazole moieties. For instance, 1H^1H-NMR peaks near δ 4.5–5.0 ppm typically correspond to methoxybenzyl protons, while pyrazole protons appear as distinct singlets (δ 6.5–7.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography (if crystalline) resolves stereochemical ambiguities. Purity assessment requires HPLC with UV detection (λ = 254 nm) and gradient elution using acetonitrile/water + 0.1% TFA .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For antimicrobial activity, follow protocols from studies on pyrazole derivatives: broth microdilution (MIC determination against Gram-positive/negative bacteria) and biofilm inhibition assays . Cytotoxicity can be evaluated via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50_{50} calculations using nonlinear regression models.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents on the benzyl (e.g., halogenation at para positions) and pyrazole (e.g., replacing 2H-pyrazol-3-yl with 1H-pyrazol-4-yl) groups. Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target proteins like COX-2 or EGFR . Synthesize derivatives via parallel combinatorial chemistry, and correlate bioactivity data (IC50_{50}, MIC) with electronic (Hammett σ values) or steric (Taft parameters) descriptors.

Q. What strategies resolve contradictory data in solubility and stability studies?

  • Methodological Answer : For solubility discrepancies, compare results from shake-flask (equilibrium) versus kinetic solubility assays. Stability under physiological conditions (pH 7.4, 37°C) can be assessed via LC-MS to detect hydrolysis products (e.g., cleavage of methoxybenzyl groups). If instability is observed, consider prodrug approaches (e.g., acetylating amine groups) or formulation with cyclodextrins . Conflicting cytotoxicity data may arise from assay-specific factors (e.g., serum content); validate using orthogonal methods like clonogenic assays.

Q. How can computational modeling guide the optimization of metabolic stability?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to identify electrophilic sites prone to cytochrome P450-mediated oxidation. Use software like Schrödinger’s ADMET Predictor to estimate metabolic hotspots (e.g., benzylic carbons). Experimentally, incubate the compound with human liver microsomes (HLMs) and monitor metabolite formation via UPLC-QTOF-MS. Introduce blocking groups (e.g., fluorine substituents) at vulnerable positions to reduce first-pass metabolism .

Q. What analytical techniques are critical for detecting and quantifying impurities in scaled-up synthesis?

  • Methodological Answer : Employ HPLC-MS with charged aerosol detection (CAD) to trace non-UV-active impurities. For isomeric byproducts (e.g., regioisomeric pyrazoles), use chiral columns (e.g., Chiralpak IA) or 2D NMR (e.g., 1H^1H-1H^1H COSY) . Quantify residual solvents (e.g., DMF, THF) via GC-MS headspace analysis, adhering to ICH Q3C guidelines.

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological activity across different studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For cytotoxicity, compare results across multiple cell lines and normalize to positive controls (e.g., doxorubicin). If SAR trends conflict (e.g., a derivative showing high activity in one study but low in another), check compound integrity (NMR, HRMS) and assay conditions (e.g., ATP levels in viability assays). Meta-analysis of published data (e.g., pIC50_{50} distributions) can identify outliers .

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